beta-Hydroxyphenethyl acetate
Description
Significance of β-Hydroxyphenethyl Acetate (B1210297) in Advanced Organic Chemistry
The significance of β-hydroxyphenethyl acetate in advanced organic chemistry stems primarily from its utility as a versatile synthetic intermediate and a specialized substrate in biocatalytic research. Its structure, containing both a hydroxyl and an ester group, allows for a range of chemical transformations. The hydroxyl group can undergo oxidation to form ketones or participate in further esterification or etherification reactions, while the acetate group can be hydrolyzed or substituted. This dual functionality makes it a valuable building block for creating more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals.
In the field of biocatalysis, the compound is employed in studies of enzyme-catalyzed reactions. unipd.it Hydrolases, for instance, can selectively cleave the ester bond, a process that is fundamental to understanding and designing enzymatic processes for industrial applications. unipd.itresearchgate.net The use of enzymes like acyltransferases to synthesize related esters such as 2-phenethyl acetate in aqueous media highlights the drive towards greener and more efficient chemical production, a field where substrates like β-hydroxyphenethyl acetate are relevant. rsc.org Its structure is also related to naturally occurring phenylethanoids, such as tyrosol and hydroxytyrosol (B1673988), which are themselves subjects of intense research for their biological activities, making their derivatives and synthetic precursors like β-hydroxyphenethyl acetate objects of scientific interest. nih.govacademicjournals.org
The table below summarizes the key research applications of this compound.
| Research Area | Application |
| Organic Synthesis | Intermediate for complex molecules, including potential pharmaceuticals and agrochemicals. |
| Biocatalysis | Substrate for studying enzyme-catalyzed reactions, particularly with hydrolases and reductases. unipd.it |
| Enzyme Research | Tool for investigating the mechanism and selectivity of enzymes like acyltransferases. rsc.org |
| Precursor Chemistry | Serves as a building block for active pharmaceutical ingredients (APIs). |
Historical Context of β-Hydroxyphenethyl Acetate Investigations
While a definitive date for the first synthesis of β-hydroxyphenethyl acetate is not prominent in historical literature, its investigation is situated within the broader context of research into phenethyl compounds and their derivatives. The study of this class of molecules, including phenethyl alcohol and its esters, gained momentum in the early 20th century, largely driven by their identification as components of floral fragrances and their subsequent use in the perfume industry. thegoodscentscompany.com
Research into related hydroxylated phenethyl compounds, such as p-hydroxyphenethyl alcohol (tyrosol), has a well-documented history due to their presence in natural products like olive oil and their role as valuable pharmaceutical intermediates. nih.govlookchem.com For instance, methods for synthesizing p-hydroxyphenethyl alcohol from precursors like phenol (B47542) and acetic anhydride (B1165640) were developed to provide reliable sources for industrial production. google.com The synthesis of 2-(2-phenylethyl)chromones, another class of related natural products, has also been an active area of research, further highlighting the long-standing interest in the phenylethyl scaffold. researchgate.netnih.gov Investigations into β-hydroxyphenethyl acetate likely emerged from this broader interest, as chemists explored methods to synthesize and functionalize phenylethanoid structures for various applications, including as precursors for more complex drug candidates. nih.gov
Scope and Research Objectives for β-Hydroxyphenethyl Acetate Studies
Current research involving β-hydroxyphenethyl acetate is primarily focused on its applications in synthetic chemistry and biocatalysis. The overarching objective is to leverage its unique bifunctional structure to achieve specific chemical outcomes efficiently and selectively.
A significant area of study is its use as a substrate in enzyme-mediated synthesis. unipd.it Research aims to use biocatalysts, such as hydrolases and ketoreductases, to perform stereoselective transformations on the molecule. nih.gov For example, the enzymatic hydrolysis of the acetate group or the reduction of a corresponding ketone can produce chiral molecules that are valuable building blocks for active pharmaceutical ingredients (APIs). nih.gov The development of enzymatic cascades, where multiple enzymes work in sequence, represents a frontier in drug synthesis where such intermediates are crucial. nih.gov
Another key objective is the optimization of synthetic routes to and from β-hydroxyphenethyl acetate. Studies on the enzymatic synthesis of related compounds, like 2-phenethyl acetate using acyltransferases, aim to develop green and efficient processes in aqueous environments, which could be adapted for β-hydroxyphenethyl acetate. rsc.org Research also explores its potential as a precursor in the synthesis of complex natural products or their analogs. researchgate.net Ultimately, the scope of research is to fully exploit the synthetic potential of this compound as a versatile and reactive intermediate in both traditional organic synthesis and modern biocatalytic applications. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
10522-41-5 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
(2-hydroxy-2-phenylethyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3 |
InChI Key |
QGJIFOZQMCBQIP-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C1=CC=CC=C1)O |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)O |
Other CAS No. |
10522-41-5 |
Synonyms |
phenylethane-1,2-diol-2-acetate |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Organic Chemistry of β Hydroxyphenethyl Acetate
Reaction Kinetics and Thermodynamics of β-Hydroxyphenethyl Acetate (B1210297) Transformations
The hydrolysis of β-hydroxyphenethyl acetate, like other esters, can be achieved through either acid-catalyzed or base-catalyzed (saponification) pathways. The mechanisms for these transformations are well-established in organic chemistry.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium process, essentially the reverse of the Fischer esterification. wikipedia.orgchemistrysteps.com The reaction is typically conducted by heating the ester in the presence of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The mechanism proceeds through several key steps:
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.comyoutube.com
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original alkoxy group (-OR'). This converts the alkoxy group into a good leaving group (an alcohol). youtube.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule. chemguide.co.uk
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product. chemguide.co.ukyoutube.com
For β-hydroxyphenethyl acetate, this reaction would yield acetic acid and 2-phenyl-1,2-ethanediol. An excess of water is used to drive the equilibrium toward the products. wikipedia.org
Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is an irreversible reaction that goes to completion. wikipedia.orgchemistrysteps.com It requires a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.org
Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen. wikipedia.orgprexams.com
Elimination: The intermediate collapses, and the alkoxy group (phenylethoxide in this case) is expelled as a leaving group. This step results in the formation of a carboxylic acid. chemistrysteps.com
The final products before an acidic workup are the sodium salt of acetic acid and 2-phenyl-1,2-ethanediol. Kinetically, acidic hydrolysis of simple esters like ethyl acetate is considered a first-order reaction, while alkaline hydrolysis is a second-order reaction (first order in both ester and hydroxide ion). prexams.comoarjpublication.comresearchgate.net
The activation energy for the acid-catalyzed hydrolysis of ethyl acetate has been determined to be 17.44 kJ/mol. oarjpublication.com For the hydrolysis of methyl acetate under acidic conditions, a significantly different activation energy of 3.87 x 10⁻⁸ kJ/mol has been reported in one study, though this value appears unusually low. researchgate.net The study of reaction kinetics at different temperatures allows for the calculation of activation energy using the Arrhenius equation. prexams.comelettronicaveneta.com Factors such as the nature of the reactants and temperature can influence the activation energy. longdom.org For instance, increasing the reaction temperature provides more kinetic energy to the molecules, making it more likely for them to overcome the energy barrier. longdom.org
Table 1: Activation Energy for Hydrolysis of Simple Esters
| Ester | Condition | Activation Energy (Ea) |
| Ethyl Acetate | Acid-Catalyzed | 17.44 kJ/mol oarjpublication.com |
Radical Reactions Involving β-Hydroxy Arylethyl Moieties
The β-hydroxyphenethyl moiety, when converted to a radical, undergoes significant transformations, particularly the β-heterolysis reaction.
The β-hydroxy arylethyl radical can undergo an acid-catalyzed, time-resolved conversion to a styrene (B11656) radical cation through the heterolytic loss of the β-hydroxy group. acs.orgnih.gov This reaction is a form of β-fragmentation or β-scission, where a bond on the carbon adjacent (β-position) to the radical center is cleaved. libretexts.org
The mechanism involves the following steps:
Radical Formation: A radical is generated on the carbon atom alpha to the aromatic ring.
Protonation: In the presence of an acid catalyst (e.g., perchloric acid), the β-hydroxyl group is protonated, converting it into a much better leaving group (water). acs.orgnih.gov
Heterolytic Cleavage: The C-O bond of the protonated hydroxyl group breaks heterolytically, with the water molecule taking both electrons. This results in the formation of a styrene radical cation. acs.orgnih.govlibretexts.org
This process is distinct from homolytic cleavage, where the bonding electrons would be split between the two fragments. chemistrysteps.comlibretexts.org The driving force for this heterolytic fragmentation is the formation of the stable water molecule and the resonance-stabilized styrene radical cation.
The rate of the β-heterolysis reaction is highly sensitive to the electronic properties of substituents on the aromatic ring. acs.orgnih.gov Studies using nanosecond laser flash photolysis on a series of β-hydroxy arylethyl radicals with both electron-donating and electron-withdrawing substituents have elucidated these effects.
It was found that electron-donating groups on the aryl ring increase the rate of the heterolysis reaction. acs.org This relationship can be quantified using a Hammett plot, which correlates reaction rates with substituent constants. The plot for this reaction yields a negative slope (ρ⁺ = -2.60), which indicates a buildup of positive charge in the transition state as the reaction progresses from the protonated radical to the final product. acs.org
The absolute rate constants for the loss of water from the protonated β-hydroxy arylethyl radicals (k_het) have been determined in the solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). The data clearly shows that electron-donating substituents like 4-CH₃ and 4-OCH₃, which stabilize the developing positive charge on the styrene radical cation, are not included in this specific dataset but the trend is established by the other substituents. Conversely, electron-withdrawing groups like 4-CF₃ and 4-Cl decrease the reaction rate.
Table 2: Absolute Rate Constants for Water Loss from Protonated β-Hydroxy Arylethyl Radicals in HFIP
| Substituent (X) on Aryl Ring | k_het (s⁻¹) |
| 4-CF₃ | 3.6 x 10⁶ acs.orgnih.gov |
| 4-Cl | 1.1 x 10⁷ acs.orgnih.gov |
| H | 1.5 x 10⁷ acs.orgnih.gov |
| 4-CH₃ | 3.8 x 10⁷ acs.orgnih.gov |
Solvent Effects on β-Hydroxyphenethyl Acetate Reactivity
The solvent plays a critical role in the reactivity of β-hydroxy arylethyl radicals, capable of altering not just the reaction rate but also the mechanistic pathway. acs.orgnih.gov The choice of solvent can influence the stability of reactants and transition states through interactions like hydrogen bonding and dipole-dipole interactions. wikipedia.org
In the β-heterolysis of β-hydroxy arylethyl radicals, the solvent's properties dictate the nature of the acid-catalyzed mechanism.
In 1,1,1,3,3,3-hexafluoroisopropanol (HFIP): For most substituents, the reaction proceeds via a pre-equilibrium protonation mechanism. This means that the initial protonation of the hydroxyl group is a rapid and reversible step that occurs before the rate-limiting step of water elimination. acs.orgnih.gov However, for a radical with a strongly electron-donating substituent (e.g., 4-methoxy), the subsequent heterolysis is so fast that the initial protonation becomes the rate-determining step. acs.orgnih.gov
In Acetonitrile (B52724) (AcN) and 2,2,2-Trifluoroethanol (TFE): In these solvents, even the 4-methoxy substituted radical reacts through the pre-equilibrium protonation pathway. acs.orgnih.gov This allows for the study of solvent effects on the rate of water loss from the protonated intermediate.
The rate of a reaction can be significantly influenced by the solvent's dielectric constant, a measure of its polarity. Generally, an increase in solvent polarity can accelerate reactions where a charge is developed in the transition state. wikipedia.orgnih.gov The ability of the solvent to stabilize charged intermediates through solvation is a key factor. For instance, polar protic solvents can stabilize charged species through hydrogen bonding. These principles help explain why the mechanistic pathway for the β-heterolysis reaction can shift with the choice of solvent, as different solvents will solvate the neutral radical, the protonated radical, and the transition state to different extents. acs.orgnih.gov
Impact of Solvent Polarity on Reaction Kinetics
The rate of chemical reactions involving β-hydroxyphenethyl acetate is exquisitely sensitive to the polarity of the solvent. This phenomenon is primarily attributed to the differential stabilization of the reactants, transition states, and intermediates by the solvent molecules. In reactions such as solvolysis, an increase in solvent polarity generally leads to an acceleration of the reaction rate. This is because polar solvents are more effective at stabilizing the charged intermediates and transition states that are often formed during these reactions.
The solvolysis of β-hydroxyphenethyl acetate and its derivatives, such as the corresponding tosylate, serves as a classic example of this principle. The reaction proceeds through a carbocationic intermediate, the formation of which is the rate-determining step. Polar solvents, through dipole-dipole interactions and hydrogen bonding, can solvate and stabilize this charged intermediate, thereby lowering the activation energy and increasing the reaction rate.
Table 1: Expected Relative Solvolysis Rates of a β-Phenylethyl Derivative in Various Solvents
| Solvent | Dielectric Constant (ε) at 25°C | Relative Rate (k_rel) |
|---|---|---|
| Acetic Acid | 6.2 | 1 |
| Methanol | 32.7 | >1 |
| Ethanol | 24.5 | >1 |
Note: The relative rates are illustrative and based on general principles of solvent effects on SN1-type reactions.
Mechanistic Implications of Solvent-Substrate Interactions
Beyond simply altering reaction rates, solvent-substrate interactions have profound mechanistic implications for the reactions of β-hydroxyphenethyl acetate. The structure of this molecule, featuring a hydroxyl group and a phenyl group in proximity to the acetate leaving group, allows for complex mechanistic pathways, including the potential for neighboring group participation (NGP).
In the case of β-hydroxyphenethyl acetate solvolysis, the adjacent phenyl group can act as an internal nucleophile, assisting in the departure of the leaving group through the formation of a bridged intermediate known as a phenonium ion. This phenomenon, also referred to as anchimeric assistance, leads to a significant rate enhancement compared to analogous systems where such participation is not possible. The formation of the phenonium ion is a key mechanistic feature in the solvolysis of many β-phenylethyl derivatives.
The solvent plays a crucial role in modulating the extent of this neighboring group participation. In highly polar, ionizing solvents, the solvent itself can effectively stabilize the developing positive charge, potentially diminishing the relative contribution of the phenyl group's participation. Conversely, in less polar solvents, the internal assistance from the phenyl group becomes more critical for stabilizing the transition state, leading to a greater degree of anchimeric assistance.
Furthermore, the nucleophilicity of the solvent can influence the reaction pathway. In solvents that are both polar and nucleophilic (e.g., water, alcohols), the solvent can directly participate in the reaction as a nucleophile, leading to solvolysis products. The interplay between the solvent acting as a nucleophile and the neighboring phenyl group's participation can lead to a mixture of products with varying stereochemistry. The classic work on the acetolysis of 2-phenylethyl tosylates demonstrated that such reactions can yield a mixture of products, including those with retained stereochemistry, which is a hallmark of neighboring group participation.
The detailed study of product distribution and stereochemistry in different solvents is essential for fully elucidating the mechanistic intricacies of β-hydroxyphenethyl acetate's reactivity. While specific quantitative data on product ratios for the acetate are scarce in the public domain, the foundational studies on related tosylates and brosylates provide a strong framework for understanding these mechanistic possibilities.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| β-Hydroxyphenethyl acetate |
| 2-Phenylethyl tosylate |
| Acetic Acid |
| Methanol |
| Ethanol |
| Water |
| Tosylate |
Advanced Analytical Characterization Techniques for β Hydroxyphenethyl Acetate
Spectroscopic Analysis of β-Hydroxyphenethyl Acetate (B1210297)
Spectroscopic techniques provide detailed information about the molecular structure and bonding within β-hydroxyphenethyl acetate by measuring the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In ¹H NMR spectroscopy of β-hydroxyphenethyl acetate, the protons in different chemical environments give rise to distinct signals. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The methine proton (-CH) adjacent to both the hydroxyl group and the phenyl ring is expected to resonate as a multiplet around δ 4.8-5.0 ppm. The methylene (B1212753) protons (-CH₂) of the ethyl acetate group adjacent to the ester oxygen are observed as a multiplet around δ 4.2-4.4 ppm. The methyl protons (-CH₃) of the acetate group appear as a sharp singlet in the upfield region, typically around δ 2.0-2.1 ppm. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. The carbonyl carbon of the acetate group is the most deshielded, appearing around δ 170-172 ppm. The aromatic carbons of the phenyl ring resonate in the range of δ 125-140 ppm. The carbon of the methine group (-CHOH) is typically found around δ 72-75 ppm, while the methylene carbon (-CH₂O-) of the ethyl group appears at approximately δ 65-67 ppm. The methyl carbon of the acetate group gives a signal in the upfield region, around δ 20-22 ppm.
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra would show correlations between the methine proton and the adjacent methylene protons. HSQC spectra would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted NMR Spectral Data for β-Hydroxyphenethyl Acetate
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl-H | 7.2-7.4 (m) | 125-140 |
| -CH(OH)- | 4.8-5.0 (m) | 72-75 |
| -CH₂-O- | 4.2-4.4 (m) | 65-67 |
| -C(O)CH₃ | 2.0-2.1 (s) | 20-22 |
| -OH | Variable (br s) | - |
| -C=O | - | 170-172 |
Note: These are predicted values and may vary based on solvent and experimental conditions. m = multiplet, s = singlet, br s = broad singlet.
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of β-hydroxyphenethyl acetate would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester and alcohol moieties would appear in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum. The C=O stretch is also observable, though typically weaker than in the IR spectrum.
Table 2: Characteristic IR Absorption Bands for β-Hydroxyphenethyl Acetate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Ester (C=O) | C=O Stretch | 1735-1750 (strong) |
| Ester/Alcohol (C-O) | C-O Stretch | 1000-1300 |
| Aromatic C-H | C-H Stretch | >3000 |
| Aliphatic C-H | C-H Stretch | <3000 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl group in β-hydroxyphenethyl acetate results in characteristic UV absorption. The molecule is expected to exhibit absorption maxima (λmax) in the ultraviolet region, typically around 250-270 nm, which is characteristic of the π → π* transitions of the benzene (B151609) ring. The exact position and intensity of the absorption bands can be influenced by the solvent used for the analysis.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, β-hydroxyphenethyl acetate (molecular weight: 180.20 g/mol ) would show a molecular ion peak ([M]⁺) at m/z 180.
Tandem MS (MS/MS) and Fragmentation: Tandem mass spectrometry can be used to further investigate the fragmentation pathways. A common fragmentation pattern for esters involves the loss of the alkoxy group or the acyl group. For β-hydroxyphenethyl acetate, key fragment ions would likely include the loss of the acetyl group (CH₃CO, 43 Da) to give a fragment at m/z 137, or the loss of the entire acetate group (CH₃COO, 59 Da) resulting in a fragment at m/z 121. Another significant fragmentation pathway could involve the cleavage of the C-C bond between the phenyl-bearing carbon and the adjacent methylene carbon, leading to the formation of a tropylium (B1234903) ion at m/z 91.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound, confirming its composition as C₁₀H₁₂O₃.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like β-hydroxyphenethyl acetate, allowing for its separation from other components in a mixture and subsequent identification based on its mass spectrum.
Table 3: Expected Mass Spectral Data for β-Hydroxyphenethyl Acetate
| m/z | Proposed Fragment Identity |
|---|---|
| 180 | [M]⁺ (Molecular Ion) |
| 137 | [M - CH₃CO]⁺ |
| 121 | [M - CH₃COO]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ |
Chromatographic Separation and Quantification of β-Hydroxyphenethyl Acetate
Chromatographic techniques are essential for the separation, isolation, and quantification of β-hydroxyphenethyl acetate from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.
Reversed-Phase HPLC: A common approach for the analysis of moderately polar compounds like β-hydroxyphenethyl acetate is reversed-phase HPLC. In this mode, a nonpolar stationary phase, such as C18-silica, is used with a polar mobile phase. A typical mobile phase would be a gradient or isocratic mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector set at the λmax of the compound (around 254 nm or 260 nm).
Normal-Phase HPLC: Alternatively, normal-phase HPLC could be employed, using a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). This mode can be useful for separating isomers or compounds with similar polarities.
Quantification: For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of β-hydroxyphenethyl acetate in a sample is then compared to the calibration curve to determine its concentration. The method must be validated for linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results.
Table 4: Typical HPLC Parameters for the Analysis of β-Hydroxyphenethyl Acetate
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful analytical tool for the determination of β-hydroxyphenethyl acetate, particularly in complex sample matrices. The technique's high chromatographic resolution, coupled with the specificity and sensitivity of tandem mass spectrometry, allows for the unambiguous identification and quantification of the target analyte, even at trace levels.
Chromatographic Separation: The separation of β-hydroxyphenethyl acetate is typically achieved using a reversed-phase stationary phase, such as a C18 column. The mobile phase often consists of a gradient mixture of water and an organic solvent, like acetonitrile or methanol, with the addition of modifiers such as formic acid to enhance chromatographic peak shape and ionization efficiency. The use of sub-2 µm particle size columns in UHPLC systems enables faster analysis times and improved separation efficiency compared to traditional HPLC.
Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it undergoes ionization, typically through electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule of β-hydroxyphenethyl acetate ([M+H]⁺) is selected in the first quadrupole. This precursor ion is then subjected to collision-induced dissociation (CID) in the collision cell, resulting in the formation of characteristic product ions. The second quadrupole then scans for these specific product ions, providing a high degree of selectivity.
Illustrative UHPLC-MS/MS Parameters:
The following table outlines typical, illustrative parameters for the analysis of a compound with a structure similar to β-hydroxyphenethyl acetate. Actual parameters would require optimization for the specific instrument and application.
| Parameter | Illustrative Value |
| Chromatographic Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ (Hypothetical) |
| Product Ions (m/z) | Fragment 1, Fragment 2 (Hypothetical) |
| Collision Energy | Optimized for fragmentation |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) and its hyphenation with Mass Spectrometry (GC-MS) are well-established techniques for the analysis of volatile and semi-volatile compounds, making them suitable for the characterization of β-hydroxyphenethyl acetate, which possesses sufficient volatility for GC analysis.
Gas Chromatographic Separation: In GC, the sample is vaporized and injected into the chromatographic column, where separation occurs based on the analyte's boiling point and its interaction with the stationary phase. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, is often employed for the separation of aromatic compounds like β-hydroxyphenethyl acetate. The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds with different volatilities.
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization process results in the formation of a unique fragmentation pattern, or mass spectrum, which serves as a "fingerprint" for the compound. The resulting mass spectrum can be compared to spectral libraries for positive identification.
Illustrative GC-MS Parameters:
The table below provides an example of typical GC-MS parameters that could be adapted for the analysis of β-hydroxyphenethyl acetate.
| Parameter | Illustrative Value |
| Chromatographic Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | 60 °C (1 min hold), then 10 °C/min to 280 °C (5 min hold) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range (m/z) | 40-500 |
| Transfer Line Temperature | 280 °C |
Sample Preparation Strategies for β-Hydroxyphenethyl Acetate Analysis
The success of any chromatographic analysis is heavily reliant on the effectiveness of the sample preparation strategy. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique depends on the nature of the sample matrix (e.g., plant material, biological fluid, food product) and the physicochemical properties of β-hydroxyphenethyl acetate.
Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique that partitions the analyte between two immiscible liquid phases. For the extraction of β-hydroxyphenethyl acetate from aqueous samples, an organic solvent such as ethyl acetate or dichloromethane (B109758) would be a suitable choice. The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the solvent-to-sample ratio.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. It involves passing the sample through a solid sorbent bed that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. For a moderately polar compound like β-hydroxyphenethyl acetate, a reversed-phase sorbent (e.g., C18) or a polymeric sorbent could be employed.
Common Sample Preparation Steps:
| Step | Description |
| Homogenization/Lysis | For solid samples (e.g., plant tissue), this step is necessary to break down the sample structure and release the analyte. |
| Extraction | The analyte is solubilized from the matrix using an appropriate solvent or technique (LLE, SPE). |
| Filtration/Centrifugation | Particulate matter is removed to prevent clogging of the analytical column. |
| Concentration/Reconstitution | The extract is often evaporated to dryness and then reconstituted in a solvent compatible with the chromatographic mobile phase. |
The selection and optimization of the sample preparation protocol are critical for developing a robust and reliable analytical method for the determination of β-hydroxyphenethyl acetate.
Computational Chemistry Studies on β Hydroxyphenethyl Acetate
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of β-hydroxyphenethyl acetate (B1210297). These calculations solve approximations of the Schrödinger equation to predict the most stable arrangement of atoms in the molecule, known as the optimized geometry. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles.
Furthermore, quantum chemical calculations can elucidate the electronic properties that govern the reactivity and intermolecular interactions of β-hydroxyphenethyl acetate. Key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be computed. The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive.
The following table presents a hypothetical set of molecular and electronic properties for β-hydroxyphenethyl acetate, as would be calculated using DFT methods.
| Property Calculated | Description | Hypothetical Value |
| Optimized Molecular Geometry | ||
| C-O (ester carbonyl) bond length | The distance between the carbonyl carbon and the ester oxygen. | 1.21 Å |
| C-O (ester ether) bond length | The distance between the carbonyl carbon and the ether-linked oxygen. | 1.35 Å |
| O-H (hydroxyl) bond length | The distance between the hydroxyl oxygen and hydrogen. | 0.97 Å |
| C-C-O-H dihedral angle | The torsional angle defining the orientation of the hydroxyl group. | 175° |
| Electronic Properties | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.7 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 D |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Negative potential around the oxygen atoms of the carbonyl and hydroxyl groups. |
Note: The values in this table are representative and intended for illustrative purposes, as specific computational studies on β-hydroxyphenethyl acetate are not widely published.
Mechanistic Investigations via Computational Modeling of Reaction Pathways
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving β-hydroxyphenethyl acetate. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable reaction pathways. This information is crucial for understanding how the compound is formed, how it reacts with other molecules, and the factors that influence reaction rates.
For example, the synthesis of β-hydroxyphenethyl acetate via the esterification of 2-phenylethanol (B73330) with acetic acid can be computationally modeled. Such a study would involve calculating the energies of the reactants, the tetrahedral intermediate, and the products. The transition state for the reaction, which represents the highest energy point along the reaction coordinate, can also be located and characterized. The energy difference between the reactants and the transition state provides the activation energy, a key parameter in determining the reaction rate.
The following table outlines a hypothetical reaction pathway for the acid-catalyzed esterification of 2-phenylethanol and the computational methods used to investigate it.
| Reaction Step | Description | Computational Method | Information Gained |
| 1. Protonation of Acetic Acid | The carbonyl oxygen of acetic acid is protonated by the acid catalyst. | DFT geometry optimization and energy calculation. | Structure and stability of the protonated species. |
| 2. Nucleophilic Attack | The hydroxyl group of 2-phenylethanol attacks the protonated carbonyl carbon. | Transition state search (e.g., QST2/QST3) and IRC calculations. | Geometry and energy of the transition state; confirmation of the reaction path. |
| 3. Formation of Tetrahedral Intermediate | A tetrahedral intermediate is formed. | DFT geometry optimization and energy calculation. | Structure and stability of the intermediate. |
| 4. Proton Transfer | A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the acetic acid moiety. | Transition state search and IRC calculations. | Activation barrier for proton transfer. |
| 5. Elimination of Water | A molecule of water is eliminated from the intermediate. | Transition state search and IRC calculations. | Geometry and energy of the transition state for water elimination. |
| 6. Deprotonation | The protonated ester is deprotonated to yield β-hydroxyphenethyl acetate and regenerate the catalyst. | DFT geometry optimization and energy calculation. | Overall reaction thermodynamics. |
Thermodynamic and Kinetic Simulations of β-Hydroxyphenethyl Acetate Decomposition
Thermodynamic and kinetic simulations can provide valuable insights into the thermal stability and decomposition pathways of β-hydroxyphenethyl acetate. A likely decomposition route for esters containing a β-hydrogen is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state, yielding an alkene and a carboxylic acid. In the case of β-hydroxyphenethyl acetate, this would likely lead to the formation of styrene (B11656) and acetic acid.
Computational studies on the thermal decomposition of structurally similar compounds, such as 1-phenylethyl acetate, have been performed using DFT. researchgate.net These studies calculate the thermodynamic and kinetic parameters for the decomposition reaction. The key parameters obtained from these simulations include the activation energy (Ea), the pre-exponential factor (A), the rate constant (k), and the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction.
The following table presents data analogous to what would be expected from a computational study on the thermal decomposition of β-hydroxyphenethyl acetate, based on findings for similar compounds. researchgate.net
| Parameter | Description | Hypothetical Value |
| Kinetic Parameters | ||
| Activation Energy (Ea) | The minimum energy required for the decomposition reaction to occur. | 195 kJ/mol |
| Pre-exponential Factor (log A) | Related to the frequency of collisions in the correct orientation for reaction. | 12.5 s⁻¹ |
| Rate Constant (k) at 600 K | A measure of the reaction rate at a given temperature. | 1.5 x 10⁻⁴ s⁻¹ |
| Thermodynamic Parameters (at 298 K) | ||
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | 70 kJ/mol (endothermic) |
| Entropy of Reaction (ΔS) | The change in disorder of the system during the reaction. | 140 J/(mol·K) (increase in disorder) |
| Gibbs Free Energy of Reaction (ΔG) | A measure of the spontaneity of the reaction. | 28.2 kJ/mol (non-spontaneous at 298 K) |
Note: The values in this table are based on published data for the decomposition of 1-phenylethyl acetate and are intended to be representative for β-hydroxyphenethyl acetate. researchgate.net
Biocatalysis and Enzymatic Transformations Involving β Hydroxyphenethyl Acetate
Enzymatic Synthesis and Derivatization of β-Hydroxyphenethyl Acetate (B1210297)
Enzymatic esterification and transesterification are primary methods for synthesizing β-hydroxyphenethyl acetate, utilizing precursors like 2-phenylethanol (B73330).
Acyltransferases are pivotal in the bio-synthesis of esters. An acyltransferase from Mycobacterium smegmatis (MsAcT) has been effectively used for the synthesis of 2-phenethyl acetate (a synonym for β-hydroxyphenethyl acetate). nih.govnih.govresearchgate.net This enzyme is noted for its promiscuous nature, accepting a variety of alcohols and acyl donors, and its impressive catalytic performance is attributed to a predominantly hydrophobic active site. diva-portal.org MsAcT demonstrates high synthetic activity in aqueous media, which is advantageous for developing green process technologies. nih.govnih.gov
Research has focused on immobilizing MsAcT to enhance its stability and selectivity. When entrapped in a tetramethoxysilane (B109134) gel, the enzyme's selectivity for the transesterification reaction over the competing hydrolysis reaction was increased by 6.33-fold. nih.govresearchgate.net This improved catalyst facilitated a high conversion rate under optimized conditions. nih.gov The reaction involves the transfer of an acetyl group from an acyl donor, such as vinyl acetate, to 2-phenylethanol. nih.govymdb.ca
Table 1: Optimized Conditions for Immobilized MsAcT-Catalyzed Synthesis of 2-Phenethyl Acetate
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Acyl Donor | Vinyl acetate | nih.gov |
| Molar Ratio (Acyl Donor:Alcohol) | 2:1 | nih.gov |
| Water Content | 80% (w/w) | nih.gov |
| Temperature | 40 °C | nih.gov |
| Reaction Time | 30 min | nih.gov |
| Conversion Rate | 99.17% | nih.gov |
| Recyclability | 10 batches | nih.gov |
Beyond isolated enzymes, whole-cell biocatalysis presents a viable route for producing β-hydroxyphenethyl acetate. Yeasts, such as Kluyveromyces marxianus, can biotransform L-phenylalanine into 2-phenylethanol via the Ehrlich pathway, which can then be esterified to 2-phenylethyl acetate. nih.govresearchgate.netnih.gov This integrated process can be influenced by reaction conditions like temperature.
In a study using K. marxianus, varying the temperature from 30 °C to 40 °C increased the total conversion yield of L-phenylalanine to 2-phenylethanol and 2-phenylethyl acetate from 63% to 79%. nih.gov Interestingly, at a higher temperature of 45 °C, the selectivity of the reaction shifted, making 2-phenylethyl acetate the primary product (4.0 g/L). nih.gov This demonstrates that external parameters can be used to control the selectivity of the biotransformation. To overcome product inhibition, techniques like in situ product removal (ISPR) using organophilic pervaporation have been successfully coupled with the bioreactor. nih.gov
Enzymatic Resolution and Stereoselective Biotransformations
Enzymes are inherently chiral molecules, enabling them to catalyze reactions with high stereoselectivity, which is crucial for producing enantiomerically pure compounds. libretexts.org
Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. rsc.orgnih.gov Kinetic resolution involves the enzyme-catalyzed enantioselective acylation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. scielo.br This allows for the separation of the two enantiomers.
While direct studies on β-hydroxyphenethyl acetate are limited, research on the structurally similar 1-phenylethanol (B42297) provides significant insights. The dynamic kinetic resolution (DKR) of (S)-1-phenylethanol has been achieved by combining a lipase (B570770) (Candida antarctica Lipase B, CALB) for the resolution step with a racemization agent (niobium phosphate (B84403) hydrate) to convert the less reactive enantiomer into the more reactive one. scielo.brscielo.br This chemoenzymatic approach allows for a theoretical yield of 100% for a single enantiomer. In one study, this DKR process yielded (R)-1-phenylethyl acetate with 92% conversion and 85% enantiomeric excess (ee). scielo.br The selection of the lipase is critical, as different lipases exhibit varying levels of activity and enantioselectivity. nih.gov
Table 2: Lipase Screening for Kinetic Resolution of Racemic Alcohols
| Racemic Substrate | Lipase | Acyl Donor | Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| (S)-1-phenylethanol | CALB | Vinyl acetate | Toluene | (R)-1-phenylethyl acetate (92% conversion, 85% ee) | scielo.br |
| 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Burkholderia cepacia lipase (PS IM) | Vinyl acetate | DIPE | (S)-acetate (98% ee) and (R)-alcohol (94% ee) | nih.gov |
| Flurbiprofen | Aspergillus oryzae mycelia | Various alcohols | Organic solvents | (R)-Flurbiprofen ester (62%–92% ee) | nih.gov |
The stereospecificity of enzymes arises from the precise three-dimensional arrangement of amino acids in their active sites, which creates a chiral environment. libretexts.orglongdom.org This allows the enzyme to distinguish between stereoisomers of a substrate or to generate a product with a specific stereochemistry from a prochiral substrate. libretexts.orglongdom.org
For instance, in the production of 2-phenylethanol and its acetate ester from L-phenylalanine by yeasts like Kluyveromyces marxianus, the enzymatic cascade involved is inherently stereospecific, starting from the L-enantiomer of the amino acid. nih.gov Another example of high stereoselectivity is the dual-enzyme cascade for the hydroxyazidation of alkenes, which combines a styrene (B11656) monooxygenase for asymmetric epoxidation with a halohydrin dehalogenase for regioselective ring-opening, yielding enantiomerically pure 1,2-azidoalcohols. nih.gov Such biocatalytic cascades highlight the potential for designing multi-step, one-pot syntheses of chiral molecules with excellent stereochemical control. nih.govmdpi.com
Enzyme Stability and Activity in Organic and Aqueous Systems Relevant to β-Hydroxyphenethyl Acetate Synthesis
The choice of solvent is critical in biocatalysis. While aqueous systems are environmentally benign, organic solvents are often required to dissolve hydrophobic substrates and shift reaction equilibria towards synthesis over hydrolysis. researchgate.net However, organic solvents can also denature enzymes. researchgate.net
The stability and activity of enzymes in non-aqueous media are influenced by several factors, including the properties of the solvent (e.g., Log P value, molecular structure), the presence of water, and the nature of the enzyme itself. mdpi.com Generally, enzymes show higher stability in more hydrophobic organic solvents. researchgate.net The small amount of water bound to the enzyme, the "hydration layer," is crucial for maintaining its catalytically active conformation. researchgate.net
Strategies to enhance enzyme stability in organic solvents include immobilization, protein engineering, and modification of the solvent environment. researchgate.net Immobilization, as seen with MsAcT, can provide a stabilizing microenvironment. nih.govresearchgate.net Protein engineering aims to create mutant enzymes with increased resistance to organic solvents by, for example, increasing the polarity near the active site to preserve the hydration layer. It has also been observed that mixtures of organic solvents and ionic liquids can improve enzyme activity and stability by reducing the viscosity of the medium and enhancing mass transfer. mdpi.com
Table 3: Effect of Organic Solvents on Enzyme Activity
| Enzyme Type | Solvent | Effect on Activity/Stability | Reference |
|---|---|---|---|
| Carboxylic Ester Hydrolases (CE13) | Acetonitrile (B52724) (50%) | Retained high activity, indicating solvent tolerance | nih.gov |
| Carboxylic Ester Hydrolases (CE13) | Dimethyl sulfoxide | Increased activity observed over 24 hours | nih.gov |
| Fungal Lipases | Methanol, n-butanol, iso-propanol | Showed uncommon stability in these miscible solvents | researchgate.net |
| Tyrosinase | Supercritical CO₂ | Significant reduction in residual activity after pretreatment | mdpi.com |
| Salinivibrio zinc-metalloprotease mutants | DMF, methanol, isopropanol, n-propanol | Engineered mutants showed increased stability (relative C50 values) |
Environmental Fate and Degradation Studies of β Hydroxyphenethyl Acetate
Hydrolytic Degradation Pathways under Environmental Conditions
Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond to yield an alcohol and a carboxylic acid. In the case of β-hydroxyphenethyl acetate (B1210297), hydrolysis results in the formation of 2-phenylethane-1,2-diol and acetic acid. The rate of this reaction is significantly influenced by pH and temperature.
Under typical environmental pH conditions (ranging from acidic to slightly alkaline), the hydrolysis of esters like β-hydroxyphenethyl acetate can proceed through both acid-catalyzed and base-mediated mechanisms.
Acid-Catalyzed Hydrolysis : In acidic waters, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Mediated Hydrolysis : In neutral to alkaline waters, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon. This pathway is generally more significant for ester hydrolysis in most natural waters.
kh = ka[H+] + kn + kb[OH-]
Where kh is the observed hydrolysis rate constant, and ka, kn, and kb are the rate constants for acid-catalyzed, neutral, and base-mediated hydrolysis, respectively. For most esters, the base-mediated term dominates at pH values above 7.
Table 1: Factors Influencing the Hydrolytic Degradation of β-Hydroxyphenethyl Acetate
| Factor | Influence on Hydrolysis Rate | Mechanism |
| pH | Increases at both low and high pH extremes. | Acid catalysis at low pH; base-mediation at high pH. |
| Temperature | Increases with rising temperature. | Provides the necessary activation energy for the reaction. |
| Salinity | Generally minor effects. | Can slightly alter water activity and ionic strength. |
Photodegradation Mechanisms of β-Hydroxyphenethyl Acetate
Photodegradation, or photolysis, involves the breakdown of a chemical compound by light energy. Aromatic compounds like β-hydroxyphenethyl acetate can undergo direct or indirect photodegradation in the presence of sunlight.
Direct Photodegradation : This occurs when the molecule itself absorbs photons of a specific wavelength, leading to an excited state that can then undergo chemical transformation, such as bond cleavage. The aromatic ring in β-hydroxyphenethyl acetate is a chromophore that can absorb UV radiation present in sunlight.
Indirect Photodegradation : This process is mediated by photosensitizing agents present in the water, such as dissolved organic matter (DOM) and nitrate (B79036) ions. These substances absorb sunlight and produce reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals, which can then react with and degrade β-hydroxyphenethyl acetate. The reaction with hydroxyl radicals is often a major pathway for the degradation of organic pollutants in sunlit waters.
The photodegradation of aromatic esters can lead to a variety of products, including hydroxylated derivatives from reactions with hydroxyl radicals, and cleavage of the ester bond or side chain. For instance, photodegradation of similar aromatic compounds has been shown to result in the formation of phenolic compounds and carboxylic acids.
Biodegradation Processes and Microbial Interactions with β-Hydroxyphenethyl Acetate
Biodegradation by microorganisms, including bacteria and fungi, is a crucial process for the removal of organic compounds from the environment. The degradation of β-hydroxyphenethyl acetate is expected to be initiated by the enzymatic cleavage of its ester linkage.
The primary enzymatic step in the biodegradation of β-hydroxyphenethyl acetate is the hydrolysis of the ester bond, catalyzed by esterases and lipases. These enzymes are widespread in various microorganisms and are responsible for breaking down esters into their constituent alcohol and carboxylic acid.
β-Hydroxyphenethyl Acetate + H₂O ---(Esterase/Lipase)--> 2-Phenylethane-1,2-diol + Acetic Acid
This initial hydrolytic step increases the polarity of the molecule and facilitates subsequent microbial metabolism. The efficiency of this enzymatic hydrolysis can be influenced by environmental factors such as temperature, pH, and the presence of co-substrates.
Following the initial hydrolysis, the resulting products, 2-phenylethane-1,2-diol and acetic acid, are further metabolized by microorganisms. Acetic acid is a simple organic acid that can be readily utilized by a wide range of microbes through central metabolic pathways like the citric acid cycle.
The microbial degradation of 2-phenylethane-1,2-diol, a derivative of 2-phenylethanol (B73330), is expected to follow pathways established for aromatic compounds. Based on known microbial degradation pathways for similar structures like styrene (B11656) and 2-phenylethanol, the following metabolites can be anticipated:
Phenylacetic acid : Oxidation of the alcohol group of 2-phenylethanol (a related compound) leads to phenylacetaldehyde, which is then further oxidized to phenylacetic acid. A similar pathway may exist for 2-phenylethane-1,2-diol.
Ring-cleavage products : Phenylacetic acid can then undergo hydroxylation of the aromatic ring, followed by ring cleavage. This is a common strategy employed by aerobic bacteria to degrade aromatic compounds. The ring is opened by dioxygenase enzymes, leading to the formation of aliphatic dicarboxylic acids that can enter central metabolism.
Table 2: Potential Biodegradation Metabolites of β-Hydroxyphenethyl Acetate
| Initial Compound | Primary Degradation Products | Key Intermediate Metabolites | Final Mineralization Products |
| β-Hydroxyphenethyl Acetate | 2-Phenylethane-1,2-diol, Acetic Acid | Phenylacetic acid derivatives, Catechols | Carbon Dioxide, Water, Biomass |
It is important to note that the specific metabolites and the dominant degradation pathways can vary depending on the microbial communities present and the prevailing environmental conditions.
Synthesis and Characterization of β Hydroxyphenethyl Acetate Derivatives and Analogues
Synthesis of Phenethyl Acetate (B1210297) Analogues with Modified Hydroxyl or Aromatic Moieties
The synthesis of phenethyl acetate analogues often involves enzymatic processes, which are favored for their high selectivity and environmentally friendly reaction conditions. One common method is the transesterification of phenethyl alcohol and its derivatives using immobilized lipases. For instance, the synthesis of 2-phenylethyl acetate (2-PEAc), a closely related compound, has been optimized using Novozym® 435, a lipase (B570770) from Candida antarctica. nih.gov In a typical enzymatic synthesis, reaction parameters such as temperature, reaction time, and enzyme amount are crucial for maximizing the molar conversion of the final product. nih.gov For 2-PEAc, optimal conditions have been identified as a reaction time of 79 minutes, a temperature of 57.8 °C, and an enzyme amount of 122.5 mg, leading to high yields. nih.gov
The modification of the aromatic ring or the hydroxyl group of the phenethyl moiety allows for the creation of a diverse library of analogues. For example, the synthesis of 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide has been achieved by reacting the parent compound with various electrophiles in the presence of a base like sodium hydride. researchgate.net This approach can be adapted to synthesize β-hydroxyphenethyl acetate derivatives with substituents on the aromatic ring.
Another synthetic route involves chemical methods. A patented process for synthesizing phenylethyl acetate utilizes benzyl (B1604629) chloride as a starting material, which reacts with ethyl acetoacetate (B1235776) in the presence of a catalyst to form benzylacetone. This intermediate is then reacted with metachloroperbenzoic acid at room temperature to yield phenylethyl acetate. nih.gov This method offers the advantage of using low-cost raw materials and having a simple process with easy product separation. nih.gov
Below is a table summarizing various synthetic approaches to phenethyl acetate and its analogues:
| Starting Material | Reagents/Catalyst | Product | Key Findings |
| 2-Phenethyl alcohol | Vinyl acetate, Immobilized lipase (Novozym® 435) | 2-Phenylethyl acetate | High conversion rates achieved under optimized temperature and reaction time. nih.gov |
| Benzyl chloride | Ethyl acetoacetate, Catalyst; then metachloroperbenzoic acid | Phenylethyl acetate | Cost-effective chemical synthesis with simple product separation. nih.gov |
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Various electrophiles, Sodium hydride | 4-O-substituted sulfonamides | Demonstrates a strategy for modifying the hydroxyl group on a phenyl ring. researchgate.net |
Incorporation of β-Hydroxyphenethyl Acetate Moiety into Complex Molecular Architectures
The integration of the β-hydroxyphenethyl acetate structural motif into more complex molecules is a key strategy for developing new compounds with potential biological activities. This can be achieved through various synthetic methodologies that allow for the formation of new carbon-carbon or carbon-heteroatom bonds.
One approach involves using the β-hydroxyphenethyl acetate derivative as a building block in multi-step syntheses. For example, in the stereodivergent synthesis of molecules with allylic all-carbon quaternary centers, phenethyl-substituted electrophiles have been utilized, demonstrating the feasibility of incorporating such moieties into complex stereochemical frameworks. acs.org Although challenges in conversion rates can be encountered, the diastereoselectivity of such reactions can be high. acs.org The development of bioactive molecules often involves the introduction of specific structural fragments to enhance biological activity and metabolic stability. acs.org
The synthesis of complex benzothiazole (B30560) derivatives showcases another strategy where a core molecule is sequentially reacted with different building blocks to create a larger, more complex structure. chalcogen.ro This step-wise approach could be adapted to incorporate a β-hydroxyphenethyl acetate fragment. The general synthetic route for these complex molecules is outlined below:
| Step | Reaction | Purpose |
| 1 | Reaction of a starting heterocycle with an appropriate linker | Introduction of a reactive handle for further functionalization. |
| 2 | Treatment with hydrazine (B178648) hydrate | Formation of a hydrazide intermediate. |
| 3 | Reaction with substituted indole-2,3-diones | Introduction of a new heterocyclic ring system. |
| 4 | Cyclization with mercaptoacetic acid | Formation of the final complex thiazolidinone derivatives. |
This modular approach allows for the systematic variation of different parts of the molecule to explore structure-activity relationships.
Structural Elucidation of Novel β-Hydroxyphenethyl Acetate Derivatives
The definitive identification of newly synthesized β-hydroxyphenethyl acetate derivatives relies on a combination of modern analytical techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools for this purpose. acs.org
NMR Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which is crucial for unambiguously assigning the structure of complex derivatives. acs.org For instance, in the characterization of triterpenoids, 2D NMR techniques were essential to confirm the functional groups. acs.org
Mass Spectrometry: MS provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm the proposed structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule with high accuracy.
The characterization of synthesized compounds often involves a suite of spectroscopic and analytical methods, as summarized in the table below:
| Analytical Technique | Information Obtained |
| ¹H NMR | Proton chemical shifts, coupling constants, and integration. |
| ¹³C NMR | Carbon chemical shifts. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, aiding in unambiguous structural assignment. acs.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. |
| Elemental Analysis | Percentage composition of elements, confirming the empirical formula. |
Through the systematic application of these synthetic and analytical methodologies, researchers can expand the chemical space of β-hydroxyphenethyl acetate derivatives and pave the way for the discovery of novel compounds with valuable properties.
Applications of β Hydroxyphenethyl Acetate As Chemical Intermediates
Beta-Hydroxyphenethyl acetate (B1210297), also known as 2-hydroxy-2-phenylethyl acetate, is a versatile chemical compound that serves as a valuable intermediate in various fields of chemical synthesis. Its bifunctional nature, possessing both a hydroxyl and an acetate ester group, allows for a range of chemical transformations, making it a key building block in the production of more complex molecules. Its utility is most prominent in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
Conclusion and Future Research Directions
Summary of Key Research Findings on β-Hydroxyphenethyl Acetate (B1210297)
Research into β-hydroxyphenethyl acetate and structurally similar compounds has primarily centered on innovative and sustainable synthesis methods. A significant focus has been on biocatalysis, utilizing enzymes to produce these esters under mild conditions. Studies have demonstrated the successful enzymatic synthesis of related compounds like 2-phenethyl acetate and other chiral β-hydroxy esters, often employing immobilized enzymes to enhance stability and reusability. nih.govgoogle.comresearchgate.netmdpi.com The use of acyltransferases and lipases is a common strategy, with research aimed at optimizing reaction conditions such as solvent choice, temperature, and acyl donors to achieve high conversion rates. nih.govresearchgate.net For instance, in the synthesis of 2-phenethyl acetate, using an immobilized acyltransferase in water has been explored as a green process technology. nih.govresearchgate.net
Another key area of investigation is the microbial production of phenethyl acetates through metabolic engineering. Researchers have successfully engineered strains of Escherichia coli to produce 2-phenylethyl acetate directly from glucose, demonstrating the potential for creating complete fermentative routes for these valuable compounds. acs.org This approach involves introducing and optimizing metabolic pathways for the biosynthesis of the precursor alcohol, followed by its esterification.
Furthermore, research on related phenolic compounds, such as hydroxytyrosol (B1673988) acetate, highlights a crucial aspect of their biological significance. Studies have shown that the acetylation of phenolic compounds like hydroxytyrosol can significantly increase their bioavailability. nih.gov The metabolism of these compounds often involves conversion to acetate and sulfate (B86663) derivatives after absorption. mdpi.com This suggests that β-hydroxyphenethyl acetate may not only be a target for synthesis but also a key metabolite in the biotransformation of other phenolic substances. The table below summarizes the key research areas and findings.
| Research Area | Key Findings |
| Enzymatic Synthesis | Utilization of immobilized enzymes (e.g., acyltransferases, lipases) for high-yield production. nih.govgoogle.comresearchgate.net |
| Microbial Production | Engineered E. coli can produce similar esters from renewable sources like glucose. acs.org |
| Biotransformation | Acetylation is a known metabolic step for related phenolic compounds, potentially enhancing bioavailability. nih.govmdpi.com |
| Green Chemistry | Focus on developing synthesis methods in aqueous media to reduce environmental impact. nih.gov |
Current Challenges and Emerging Research Avenues
Despite progress, several challenges remain in the research and production of β-hydroxyphenethyl acetate. A primary obstacle in enzymatic synthesis is the competition between the desired transesterification reaction and the reverse hydrolysis reaction, especially in aqueous green solvents. nih.gov Overcoming this requires innovative enzyme immobilization techniques or protein engineering to enhance selectivity. nih.govresearchgate.net In microbial production systems, product toxicity at high concentrations can inhibit cell growth and limit final titers, necessitating strategies like in situ product removal to improve yields. acs.org Furthermore, scaling up production from laboratory to industrial levels presents significant hurdles in maintaining efficiency and cost-effectiveness.
Emerging research avenues are focused on addressing these challenges and expanding the applications of β-hydroxyphenethyl acetate.
Advanced Biocatalyst Development: The discovery and engineering of novel enzymes with higher specificity, stability, and efficiency are critical. This includes redesigning substrate-binding pockets to favor synthesis over hydrolysis. nih.gov
Flow Chemistry: Continuous flow processes are being explored for the biocatalyzed synthesis of related acetate esters. nih.gov This technology allows for better control over reaction parameters, efficient product removal, and increased stability of the biocatalyst, leading to higher productivity. nih.gov
Derivative Synthesis: Research is expanding into the synthesis of novel derivatives to enhance properties. For example, glycosylation of similar phenolic compounds has been shown to dramatically increase water solubility and improve biological activities, opening a new avenue for creating functional ingredients for foods and pharmaceuticals. researchgate.net
Encapsulation Technologies: To improve the stability, solubility, and controlled release of acetate esters, encapsulation using materials like cyclodextrins is being investigated. nih.gov This could enhance the utility of β-hydroxyphenethyl acetate in various applications.
Potential for Interdisciplinary Collaborations in β-Hydroxyphenethyl Acetate Research
The multifaceted nature of research on β-hydroxyphenethyl acetate creates a fertile ground for interdisciplinary collaborations. The advancement of this field relies on the synergy between various scientific disciplines.
Biotechnology and Chemical Engineering: Optimizing microbial production and enzymatic synthesis requires a close partnership between biotechnologists and chemical engineers. Metabolic engineering of microorganisms to create efficient cell factories acs.org must be paired with the design of advanced bioreactor systems and continuous flow processes for scalable and economically viable production. nih.gov
Pharmacology and Food Science: Investigating the biological activities, bioavailability, and metabolism of β-hydroxyphenethyl acetate necessitates collaboration between chemists, pharmacologists, and food scientists. Understanding how acetylation affects the antioxidant, anti-inflammatory, or other biological properties of the parent alcohol is crucial for its potential application as a functional food ingredient or therapeutic agent. nih.govmdpi.com
Computational Biology and Enzymology: In silico tools, such as molecular docking and enzyme modeling, are invaluable for understanding enzyme-substrate interactions and for the rational design of more efficient biocatalysts. ekb.eg Collaboration between computational biologists and enzymologists can accelerate the development of enzymes tailored for the specific synthesis of β-hydroxyphenethyl acetate.
By fostering these collaborations, the scientific community can overcome existing challenges and unlock the full potential of β-hydroxyphenethyl acetate in various industrial and therapeutic fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
